DPI 201-106

説明

特性

IUPAC Name |

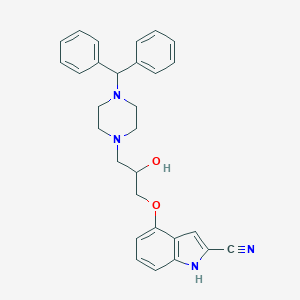

4-[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O2/c30-19-24-18-26-27(31-24)12-7-13-28(26)35-21-25(34)20-32-14-16-33(17-15-32)29(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-13,18,25,29,31,34H,14-17,20-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBYHCOEAFHGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=C(N3)C#N)O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10913677 | |

| Record name | 4-{3-[4-(Diphenylmethyl)piperazin-1-yl]-2-hydroxypropoxy}-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97730-95-5 | |

| Record name | 4-[3-[4-(Diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97730-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DPI 201-106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097730955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{3-[4-(Diphenylmethyl)piperazin-1-yl]-2-hydroxypropoxy}-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPI-201-106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI0EP1D878 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DPI 201-106: A Deep Dive into its Cardiotonic Mechanism of Action in Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DPI 201-106 is a potent cardiotonic agent that enhances myocardial contractility through a dual mechanism of action, distinguishing it from many conventional inotropic drugs. This technical guide provides a comprehensive overview of its molecular interactions within cardiomyocytes, focusing on its well-documented effects on cardiac sodium channels and myofilament calcium sensitivity. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying pathways, this document aims to serve as an in-depth resource for researchers and drug development professionals in the cardiovascular field.

Core Mechanism of Action

This compound exerts its positive inotropic effect through two primary, synergistic mechanisms:

-

Modification of Voltage-Gated Sodium Channels (VGSCs): The compound binds to cardiac sodium channels and significantly alters their gating properties. Specifically, it prolongs the open state of the channel and removes inactivation.[1] This leads to an increased influx of sodium ions during the action potential, which in turn modulates intracellular calcium levels via the sodium-calcium exchanger.

-

Sensitization of Myofilaments to Calcium: this compound directly interacts with the contractile machinery of the cardiomyocyte, increasing the sensitivity of the myofilaments to calcium.[2] This means that for a given intracellular calcium concentration, a greater force of contraction is generated. This effect is particularly pronounced in myopathic heart tissue.[3][4]

These two mechanisms work in concert to produce a robust and sustained increase in cardiac contractility.

Interaction with Cardiac Sodium Channels

The interaction of this compound with cardiac sodium channels is a key component of its mechanism. It is characterized by a slowing of the inactivation kinetics, leading to a persistent inward sodium current during the plateau phase of the cardiac action potential.[5][6]

Electrophysiological Consequences

The modification of sodium channel function by this compound results in several notable electrophysiological changes in cardiomyocytes:

-

Prolongation of the Action Potential Duration (APD): The sustained inward sodium current during the plateau phase counteracts the repolarizing potassium currents, leading to a significant prolongation of the action potential.[2][6]

-

Increased Refractory Period: The lengthened APD is associated with an increase in the effective refractory period of the ventricular myocardium.[1][7]

-

Stereoselectivity: The effects of this compound on sodium channels are stereoselective. The (S)-enantiomer is responsible for increasing the peak sodium current and slowing inactivation, leading to the cardiotonic effect. Conversely, the (R)-enantiomer tends to reduce the peak sodium current and block channel activity.[8]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the sodium channel-mediated effects of this compound.

Myofilament Calcium Sensitization

In addition to its effects on ion channels, this compound directly enhances the sensitivity of the cardiac myofilaments to calcium.[2] This cAMP-independent mechanism contributes significantly to its positive inotropic effect, particularly in the failing heart.[3][4]

Evidence from Skinned Fiber Preparations

Studies using skinned cardiac muscle fibers, where the cell membrane is removed to allow direct control of the intracellular environment, have demonstrated a leftward shift in the force-pCa relationship in the presence of this compound. This indicates that less calcium is required to achieve a given level of force, confirming an increase in myofilament calcium sensitivity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on cardiomyocytes.

Table 1: Inotropic and Electrophysiological Effects

| Parameter | Species/Preparation | Concentration/Dose | Effect | Reference |

| Positive Inotropic Effect (EC50) | Guinea-pig papillary muscle | 1.3 µM | Increase in force of contraction | [9] |

| Guinea-pig left atria | 0.8 µM | Increase in force of contraction | [9] | |

| Action Potential Duration (APD70) | Guinea-pig papillary muscle | 3 µM | Up to 70% prolongation | [2] |

| Rabbit atria | 3 µM | Up to 120% prolongation | [2] | |

| Functional Refractory Period (EC50) | Guinea-pig left atria | 1.7 µM | Increase | [2] |

| Rat left atria | 0.24 µM | Increase | [2] | |

| QT Interval (Corrected) | Human (in vivo) | 1.8 mg/kg loading, 0.2 mg/kg/h maintenance | 417 ± 22 ms (B15284909) to 502 ± 35 ms | [7] |

| Ventricular Effective Refractory Period | Human (in vivo) | 1.8 mg/kg loading, 0.2 mg/kg/h maintenance | 242 ± 21 ms to 287 ± 56 ms | [7] |

Table 2: Myofilament Calcium Sensitization

| Parameter | Species/Preparation | Concentration | Effect | Reference |

| Ca2+ Sensitivity (EC50) | Porcine skinned trabecula | 0.2 nM | Increased sensitivity | [2] |

| Force-pCa Relationship | Myopathic human skinned trabeculae | 1 µM | Leftward shift | [4] |

Table 3: Ion Channel Effects

| Channel/Current | Species/Preparation | Concentration | Effect | Reference |

| Single Na+ Channel Open Time | Neonatal rat cardiomyocytes | 3 µM | Biexponential decay (0.85 ms and 12 ms) | [10] |

| Calcium Current (ICa) | Guinea-pig ventricular myocytes | IC50 ≈ 1.1 µM (S-enantiomer) | Depression | [11] |

| IC50 ≈ 1.2 µM (R-enantiomer) | Depression | [11] | ||

| Inward Rectifier K+ Current (IK1) | Guinea-pig ventricular myocytes | 3 µM | Reduction | [12] |

| Slow Delayed Rectifier K+ Current (IKs) | Guinea-pig ventricular myocytes | 3 µM | Reduction | [12] |

Experimental Methodologies

The investigation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques.

Patch-Clamp Electrophysiology

Objective: To study the effects of this compound on single ion channel currents and whole-cell membrane potentials in isolated cardiomyocytes.

General Protocol:

-

Cell Isolation: Cardiomyocytes are enzymatically dissociated from cardiac tissue (e.g., guinea pig, rat, rabbit ventricles).

-

Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an appropriate internal solution.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

-

Configuration: The experiment can be performed in various configurations:

-

Cell-attached: Records the activity of channels within the patched membrane area without disrupting the cell's interior.

-

Whole-cell: The membrane patch is ruptured, allowing for control of the intracellular environment and measurement of whole-cell currents.

-

Inside-out/Outside-out: A patch of membrane is excised, allowing for the application of substances to the intracellular or extracellular face of the channels, respectively.

-

-

Data Acquisition: Voltage-clamp or current-clamp protocols are applied to study channel gating, ion selectivity, and action potential characteristics in the presence and absence of this compound.

Skinned Fiber Assay

Objective: To directly assess the effect of this compound on the calcium sensitivity of the myofilaments, independent of sarcolemmal ion channels and intracellular calcium handling.

General Protocol:

-

Tissue Preparation: Small muscle fiber bundles (trabeculae) are dissected from cardiac tissue.

-

Skimming: The sarcolemma is chemically permeabilized (skinned) using a detergent such as Triton X-100 or saponin. This removes the membrane barrier while leaving the contractile apparatus intact.

-

Mounting: The skinned fiber is mounted between a force transducer and a motor.

-

Solutions: The fiber is bathed in a series of solutions with precisely controlled concentrations of calcium, ATP, and other ions.

-

Force Measurement: The isometric force generated by the fiber is measured at various calcium concentrations (pCa values) in the presence and absence of this compound.

-

Data Analysis: Force-pCa curves are generated to determine the pCa50 (the calcium concentration at which 50% of maximal force is produced) and the Hill coefficient (a measure of cooperativity). A leftward shift in the curve indicates an increase in calcium sensitivity.

Conclusion

This compound is a multifaceted cardiotonic agent with a dual mechanism of action that makes it a subject of significant interest in cardiovascular pharmacology. Its ability to both modify cardiac sodium channel gating and directly sensitize the myofilaments to calcium provides a powerful means of enhancing myocardial contractility. This in-depth guide, with its compilation of quantitative data, overview of experimental protocols, and visualization of key pathways, serves as a valuable resource for the ongoing research and development of novel cardiac therapies. The unique properties of this compound, particularly its stereoselective actions and its efficacy in myopathic tissue, continue to offer important insights into the molecular basis of cardiac function and dysfunction.

References

- 1. Effects of this compound, a novel cardiotonic agent, on hemodynamics, cardiac electrophysiology and arrhythmias induced by programmed ventricular stimulation in dogs with subacute myocardial infarction: a comparative study with dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Differential effect of this compound on the sensitivity of the myofilaments to Ca2+ in intact and skinned trabeculae from control and myopathic human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Role of intracellular sodium in the regulation of intracellular calcium and contractility. Effects of this compound on excitation-contraction coupling in human ventricular myocardium. [jci.org]

- 6. The role of sodium channels in the effects of the cardiotonic compound this compound on contractility and membrane potentials in isolated mammalian heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical cardiac electrophysiologic evaluation of the positive inotropic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Investigations of the mechanism of the positive inotropic action of BDF 9148: comparison with this compound and the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modification of single cardiac Na+ channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the myocardial Ca(2+)-current (ICa) by the enantiomers of this compound and BDF 8784 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The inotropic agents this compound and BDF 9148 differentially affect potassium currents of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Primary Cellular Target of DPI 201-106: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DPI 201-106 is a potent cardioactive and neuroactive compound whose primary cellular target is the voltage-gated sodium channel (VGSC) . It modulates channel function by significantly slowing its inactivation kinetics, leading to a prolonged influx of sodium ions during an action potential. This technical guide provides a comprehensive overview of the molecular interactions, quantitative data, and experimental methodologies used to elucidate the primary and secondary cellular targets of this compound.

Primary Cellular Target: Voltage-Gated Sodium Channels (VGSCs)

This compound exhibits a high affinity for VGSCs, acting as a potent modulator of channel gating. Unlike channel blockers, this compound binds to a site on the channel that stabilizes its open state, thereby prolonging the duration of the inward sodium current. This effect is particularly pronounced in cardiac myocytes, where it underlies the compound's positive inotropic (contractility-enhancing) effects.

Mechanism of Action at VGSCs

The binding of this compound to the VGSC allosterically modifies the channel's conformational changes. Specifically, it slows the transition from the open state to the inactivated state. This results in a persistent inward sodium current during the plateau phase of the cardiac action potential, leading to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, enhances calcium influx via the sodium-calcium exchanger, ultimately augmenting myocardial contractility.

Quantitative Analysis of this compound Interaction with VGSCs

The affinity and potency of this compound for VGSCs have been quantified through various experimental paradigms.

| Parameter | Value | Cell Type/Membrane Preparation | Experimental Method |

| Dissociation Constant (Kd) | ~100 nM | Brain membranes | Radioligand binding assay with [³H]batrachotoxinin A 20-α-benzoate |

| Effect on Inactivation | Slows kinetics of Na+ channel inactivation | Neuroblastoma cells, Rat cardiac cells | Whole-cell voltage-clamp |

| Effect on Peak Na+ Current | S-enantiomer increases, R-enantiomer reduces | Neuroblastoma cells, Rat cardiac cells | Whole-cell voltage-clamp |

Secondary Cellular Targets

While VGSCs are the primary target, this compound has been shown to interact with other cellular components, albeit with lower affinity.

Delayed-Rectifier Potassium Channels

This compound can block delayed-rectifier potassium channels (IK(DR)), which contributes to its effect of prolonging the action potential duration.

ABCB1 (P-glycoprotein) Transporter

This compound has been identified as an inhibitor of the ABCB1 transporter, a protein involved in multidrug resistance in cancer cells.

Quantitative Analysis of this compound Interaction with Secondary Targets

| Target | Parameter | Value | Cell Type | Experimental Method |

| Delayed-Rectifier K+ Channel | IC50 | 9.4 µM | Pituitary tumor (GH3) cells | Whole-cell voltage-clamp |

| ABCB1 Transporter | IC50 | ~0.13 µM | ABCB1-overexpressing cells | Calcein-AM efflux assay |

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology for VGSC Characterization

This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in isolated cardiac myocytes or other excitable cells.

3.1.1. Cell Preparation:

-

Isolate single ventricular myocytes from adult rat or guinea pig hearts using enzymatic digestion.

-

Plate the isolated cells on glass coverslips and allow them to adhere.

3.1.2. Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

3.1.3. Recording:

-

Use an patch-clamp amplifier and pCLAMP software for data acquisition.

-

Form a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a potential of -100 mV to ensure the availability of sodium channels.

-

Apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) to elicit sodium currents.

-

Perfuse the cells with the external solution containing various concentrations of this compound.

3.1.4. Data Analysis:

-

Measure the peak inward current and the time course of current inactivation.

-

Compare the current characteristics before and after the application of this compound.

-

Plot dose-response curves to determine the IC50 or EC50 of the compound's effect.

Radioligand Binding Assay for VGSC Affinity

This assay determines the binding affinity of this compound to the sodium channel using a competitive binding paradigm with a known radiolabeled ligand.

3.2.1. Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold sucrose (B13894) buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer.

3.2.2. Binding Reaction:

-

In a microtiter plate, add the membrane preparation, the radioligand ([³H]batrachotoxinin A 20-α-benzoate), and varying concentrations of unlabeled this compound.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

To determine non-specific binding, include a set of wells with a high concentration of an unlabeled ligand that binds to the same site (e.g., veratridine).

3.2.3. Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

3.2.4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the dissociation constant (Kd).

Calcein-AM Efflux Assay for ABCB1 Transporter Inhibition

This cell-based assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate from cells overexpressing the ABCB1 transporter.

3.3.1. Cell Culture:

-

Culture cells that overexpress the ABCB1 transporter (e.g., KB-V1 or NCI/ADR-RES) and their corresponding parental drug-sensitive cell lines.

3.3.2. Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubate the cells with various concentrations of this compound or a known ABCB1 inhibitor (e.g., verapamil) for a defined period (e.g., 30 minutes).

-

Add the fluorescent substrate Calcein-AM to the wells and incubate for a further period (e.g., 60 minutes). Calcein-AM is non-fluorescent but is converted to fluorescent calcein (B42510) by intracellular esterases.

-

Wash the cells to remove the extracellular substrate.

3.3.3. Fluorescence Measurement:

-

Measure the intracellular fluorescence using a fluorescence plate reader.

3.3.4. Data Analysis:

-

An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the ABCB1 transporter.

-

Plot the fluorescence intensity against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway of this compound on Cardiac Myocytes

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental Workflow for Whole-Cell Voltage-Clamp

Caption: Workflow for whole-cell voltage-clamp experiments.

Logical Relationship of this compound's Cellular Effects

Caption: Logical relationships of this compound's cellular effects.

DPI 201-106: A Technical Guide to its Modulation of Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPI 201-106 is a potent and cardioselective modulator of voltage-gated sodium channels (VGSCs). It exhibits a unique mechanism of action by primarily prolonging the open state of the channel and slowing its inactivation kinetics. This activity leads to a net increase in intracellular sodium, which subsequently enhances intracellular calcium levels via the sodium-calcium exchanger, resulting in a positive inotropic effect on the heart. Notably, this compound is a racemic mixture, with the S-enantiomer responsible for the agonistic effects on sodium channels, while the R-enantiomer acts as an antagonist. Recent research has also uncovered a novel role for this compound in inducing cell cycle arrest and apoptosis in cancer cells through the activation of the DNA damage response (DDR) pathway, suggesting its potential as a repurposed therapeutic. This technical guide provides an in-depth overview of the electrophysiological effects, experimental protocols, and cellular signaling pathways associated with this compound.

Electrophysiological and Inotropic Effects

This compound's primary pharmacological effect is the modulation of VGSCs, leading to distinct changes in the electrophysiological properties of cardiac and neuronal cells. These changes are the basis for its positive inotropic and antiarrhythmic properties.

Quantitative Data on Electrophysiological and Inotropic Effects

The following tables summarize the key quantitative data on the effects of this compound from various preclinical and clinical studies.

Table 1: Electrophysiological Effects of this compound in Human Clinical Studies [1]

| Parameter | Control (Baseline) | After this compound Administration |

| QT Interval (Corrected) | 417 ± 22 ms | 502 ± 35 ms |

| AH Interval (Atrial Pacing) | Not specified | Prolonged |

| Ventricular Effective Refractory Period | 242 ± 21 ms | 287 ± 56 ms |

| Atrial Effective Refractory Period | 261 ± 67 ms | 240 ± 53 ms |

Table 2: Inotropic and Electrophysiological Effects of this compound in Preclinical Models

| Parameter | Species/Tissue | Concentration/Dose | Effect | Reference |

| Positive Inotropic Effect | Guinea-pig and rat left atria, kitten, rabbit and guinea-pig papillary muscles | 0.1 - 3 µM | Concentration-dependent increase in force of contraction | [2] |

| Action Potential Duration (APD70) | Guinea-pig papillary muscles | 3 µM | Up to 70% prolongation | [2] |

| Action Potential Duration | Rabbit atria | 3 µM | Up to 120% prolongation | [2] |

| Functional Refractory Period (EC50) | Guinea-pig left atria | 1.7 µM | Increase | [2] |

| Functional Refractory Period (EC50) | Rat left atria | 0.24 µM | Increase | [2] |

| Ca2+ Sensitivity (EC50) | Skinned fibres from porcine trabecula | 0.2 nM | Increase | [2] |

| Effective Refractory Period (ERP) | Dogs with subacute myocardial infarction | 3 and 5 mg/kg | Dose-dependent increase | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on VGSCs. These are generalized protocols based on published literature and may require optimization for specific experimental conditions.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effects of this compound on sodium currents in isolated cardiomyocytes.

Objective: To characterize the modulation of voltage-gated sodium channel currents by this compound.

Materials:

-

Isolated cardiomyocytes (e.g., from guinea pig ventricle)

-

Patch-clamp amplifier and data acquisition system

-

Pipette solution (in mM): 140 CsCl, 5 EGTA, 5 HEPES, 5 MgATP, pH 7.2 with CsOH

-

Bath solution (in mM): 140 NaCl, 4 KCl, 1 CaCl2, 1 MgCl2, 5 HEPES, 10 Glucose, pH 7.4 with NaOH

-

This compound stock solution (in DMSO)

Procedure:

-

Isolate single ventricular myocytes using established enzymatic digestion protocols.

-

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the pipette solution.

-

Establish a giga-ohm seal between the patch pipette and the cell membrane of a single myocyte.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline sodium currents using a voltage-clamp protocol. A typical protocol to elicit sodium currents involves holding the membrane potential at -100 mV and then depolarizing to various test potentials (e.g., from -80 mV to +40 mV in 10 mV increments) for 50-100 ms.

-

Perfuse the cell with the bath solution containing the desired concentration of this compound.

-

Record sodium currents again after the drug has reached a steady-state effect.

-

Analyze the data to determine the effects of this compound on peak sodium current, inactivation kinetics, and the persistent (late) sodium current.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the sodium channel.

Objective: To measure the dissociation constant (Kd) or inhibition constant (Ki) of this compound for the batrachotoxin (B49) (BTX) binding site on the sodium channel.

Materials:

-

Rat brain membrane preparation

-

[3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B)

-

This compound

-

Binding buffer: 50 mM HEPES, pH 7.4, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, and 5.5 mM glucose

-

Wash buffer: Binding buffer without choline chloride

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a reaction tube, add the membrane preparation (typically 50-100 µg of protein).

-

Add varying concentrations of unlabeled this compound.

-

Add a fixed concentration of [3H]BTX-B (e.g., 1-5 nM).

-

Incubate the mixture at 37°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., veratridine).

-

Calculate the specific binding and perform a competition binding analysis to determine the Ki of this compound.

References

- 1. Role of intracellular sodium in the regulation of intracellular calcium and contractility. Effects of this compound on excitation-contraction coupling in human ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of positive inotropic effects and delayed relaxation produced by this compound in mammalian working myocardium: effects on intracellular calcium handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

An In-depth Technical Guide to the Positive Inotropic Effects of DPI 201-106

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPI 201-106 is a novel cardiotonic agent that elicits a positive inotropic effect through a unique mechanism of action primarily centered on the modulation of voltage-gated sodium channels in cardiac myocytes. Unlike traditional inotropes that often rely on cyclic AMP-dependent pathways, this compound enhances myocardial contractility by prolonging the open state of sodium channels, leading to an increase in intracellular sodium concentration. This, in turn, modulates the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and augmented contractile force. This technical guide provides a comprehensive overview of the positive inotropic effects of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining experimental protocols for its investigation.

Mechanism of Action

This compound exerts its positive inotropic effect by directly interacting with voltage-gated sodium channels (VGSCs) in the sarcolemma of cardiac muscle cells.[1][2] Its primary action is to delay the inactivation of these channels, thereby prolonging the inward sodium current during the action potential.[3][4] This sustained sodium influx leads to an accumulation of intracellular sodium ([Na⁺]ᵢ).

The elevated [Na⁺]ᵢ alters the electrochemical gradient for the sodium-calcium exchanger (NCX), which normally extrudes calcium from the cell. The reduced gradient for Na⁺ entry via the NCX leads to a decrease in Ca²⁺ efflux and potentially an increase in Ca²⁺ influx, resulting in a net gain of intracellular calcium ([Ca²⁺]ᵢ). This increase in cytosolic calcium enhances the activation of the contractile machinery, leading to a more forceful contraction of the cardiomyocyte.[5][6]

Some studies also suggest that this compound may increase the sensitivity of the contractile proteins to calcium, further contributing to its inotropic effect.[7][8] This dual mechanism of action, combining a sarcolemmal effect on ion channels with a potential intracellular effect on myofilament calcium sensitivity, distinguishes this compound from other classes of inotropic agents.[1][7] Importantly, its mechanism is independent of the cyclic AMP pathway, which is the target of beta-adrenergic agonists and phosphodiesterase inhibitors.[7][9]

Signaling Pathway

The signaling cascade initiated by this compound leading to increased myocardial contractility can be visualized as follows:

Quantitative Data Summary

The positive inotropic effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key findings:

Table 1: In Vitro Inotropic Effects of this compound

| Preparation | Species | Parameter | Concentration/Dose | Effect | Reference |

| Papillary Muscle | Guinea Pig | Force of Contraction | 0.1 - 3 µM | Concentration-dependent increase | [1] |

| Left Atria | Guinea Pig, Rat | Force of Contraction | 0.1 - 3 µM | Concentration-dependent increase | [1][7] |

| Papillary Muscle | Kitten, Rabbit | Force of Contraction | 0.1 - 3 µM | Concentration-dependent increase | [1][7] |

| Langendorff Perfused Heart | Rabbit | Force of Contraction | 0.1 - 3 µM | Concentration-dependent increase | [1][7] |

| Papillary Muscle Strips (Failing Heart) | Human | Force of Contraction | Concentration-dependent | Significant increase, more pronounced in NYHA IV | [9] |

| Skinned Ventricular Fibres | Human | Ca²⁺ Sensitivity | --- | No significant increase | [9] |

| Skinned Fibres | Porcine | Ca²⁺ Sensitivity | EC₅₀ = 0.2 nM | Increased | [1][7] |

Table 2: Hemodynamic and Electrophysiological Effects of this compound in Vivo

| Model | Species | Parameter | Dose | Effect | Reference |

| Anesthetized Dog | Dog | LV dP/dtmax | 0.2 mg/kg i.v. | Increased | [1][10] |

| Anesthetized Dog | Dog | LV dP/dtmax | 0.5 - 2.0 mg/kg i.v. | Dose-dependent increase | [11][12] |

| Conscious Dog | Dog | Sinus Cycle Length | 8 and 16 mg/kg oral | Prolongation (+11% and +9%) | [13] |

| Conscious Dog | Dog | Right Ventricular ERP | 8 and 16 mg/kg oral | Increased | [13] |

| Heart Failure Patients | Human | Cardiac Index | 80 and 100 mg oral | Dose-dependent increase (25%) | [14] |

| Heart Failure Patients | Human | LV Stroke Work Index | 80 and 100 mg oral | Dose-dependent increase (24%) | [14] |

| Healthy Volunteers | Human | Preejection Period | 30 and 60 mg oral | Shortened by 14 ms (B15284909) and 30 ms | [8] |

| Healthy Volunteers | Human | Corrected QT Interval (QTc) | 60 mg oral | Prolonged by 22 ms | [8] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following outlines common experimental protocols used to investigate the inotropic effects of this compound.

Isolated Papillary Muscle Preparation

This protocol is used to assess the direct effects of this compound on myocardial contractility in a controlled ex vivo environment.

Methodology:

-

Tissue Preparation: Hearts are excised from euthanized animals (e.g., rats, guinea pigs, rabbits) and placed in cold, oxygenated Krebs-Henseleit solution. Papillary muscles are carefully dissected from the ventricles.[15]

-

Mounting: The muscle is mounted vertically in a temperature-controlled organ bath containing oxygenated Krebs-Henseleit solution. One end is attached to a fixed hook, and the other to an isometric force transducer.

-

Stimulation: The muscle is stimulated electrically with platinum electrodes at a fixed frequency (e.g., 1 Hz) and a voltage slightly above the threshold.

-

Equilibration: The preparation is allowed to equilibrate for a set period (e.g., 60-90 minutes) until a stable contractile force is achieved.

-

Drug Administration: this compound is added to the bath in a cumulative concentration-dependent manner.

-

Data Acquisition: The force of contraction and its first derivative (dF/dt) are continuously recorded.

-

Analysis: Concentration-response curves are constructed to determine the potency (EC₅₀) and maximal efficacy of the compound.

Langendorff Perfused Heart Preparation

This protocol allows for the study of this compound's effects on the entire heart, preserving its intrinsic architecture and coronary circulation.

Methodology:

-

Heart Isolation: The heart is rapidly excised and the aorta is cannulated for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature.

-

Instrumentation: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular pressure (LVP). Electrodes may be placed on the epicardial surface to record an electrocardiogram (ECG).

-

Equilibration: The heart is allowed to stabilize for a period, during which baseline hemodynamic parameters (LVP, dP/dtmax, heart rate, coronary flow) are recorded.

-

Drug Infusion: this compound is infused into the perfusion line at increasing concentrations.

-

Data Recording and Analysis: Hemodynamic parameters are continuously monitored and recorded to assess the drug's inotropic, chronotropic, and coronary vascular effects.

Electrophysiological Recordings in Single Cardiomyocytes

Patch-clamp techniques are employed to investigate the direct effects of this compound on ion channel function.

Methodology:

-

Cell Isolation: Single ventricular myocytes are isolated from animal or human hearts by enzymatic digestion.

-

Patch-Clamp Recording: The whole-cell or cell-attached patch-clamp configuration is used to record sodium currents (INa). A glass micropipette filled with an appropriate internal solution is sealed onto the cell membrane.

-

Voltage-Clamp Protocol: A series of voltage steps are applied to the cell to activate and inactivate the sodium channels.

-

Drug Application: this compound is applied to the cell via the extracellular perfusion solution.

-

Data Acquisition and Analysis: The effects of the drug on the amplitude, voltage-dependence, and kinetics (activation, inactivation, recovery from inactivation) of the sodium current are measured and analyzed.[3][16]

Conclusion

This compound represents a unique class of positive inotropic agents with a mechanism of action that is distinct from conventional therapies for heart failure. Its ability to enhance myocardial contractility by modulating voltage-gated sodium channels offers a promising therapeutic avenue. The data summarized in this guide highlight its efficacy in both preclinical models and human studies. The detailed experimental protocols provide a foundation for further research into the nuanced effects of this and similar compounds on cardiac function. A thorough understanding of its electrophysiological and hemodynamic properties is essential for its potential development and clinical application in the management of cardiac contractile dysfunction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Modulation of single cardiac sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a novel cardiotonic agent, on hemodynamics, cardiac electrophysiology and arrhythmias induced by programmed ventricular stimulation in dogs with subacute myocardial infarction: a comparative study with dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of positive inotropic effects and delayed relaxation produced by this compound in mammalian working myocardium: effects on intracellular calcium handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of positive inotropic effects and delayed relaxation produced by this compound in mammalian working myocardium: effects on intracellular calcium handling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of a new inotropic agent, this compound, on systolic time intervals and the electrocardiogram in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inotropic response to this compound in the failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiovascular actions of this compound, a novel cardiotonic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Cardiac electrophysiologic effects of orally administered this compound in conscious canines: effects of pharmacologic autonomic blockade or cardiac transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound for severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Positive inotropic effect of this compound in spontaneously hypertensive rats: lack of inhibition by adenosine and cholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Removal of inactivation and blockade of cardiac Na+ channels by this compound: different voltage-dependencies of the drug actions - PubMed [pubmed.ncbi.nlm.nih.gov]

DPI 201-106: A Novel Sensitizer for DNA Damage Response Inhibition in Glioblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors.[1][2] Standard therapies have offered limited improvements in overall survival over the past few decades, underscoring the urgent need for innovative therapeutic strategies.[1][2] Recent research has identified the voltage-gated sodium channel modulator, DPI 201-106, as a promising agent in the fight against this devastating disease. Initially investigated for its cardiovascular effects, this compound has been shown to induce cell cycle arrest and apoptosis in patient-derived glioblastoma cells.[1][2][3] More significantly, it demonstrates a powerful synergistic effect when combined with inhibitors of the DNA damage response (DDR) pathway, such as the CHK1 inhibitor prexasertib (B560075) and the PARP inhibitor niraparib.[1][3] This combination therapy has been shown to significantly extend survival in preclinical intracranial xenograft models of glioblastoma.[1][3] This guide provides a comprehensive overview of the preclinical data, potential mechanisms of action, and detailed experimental protocols for investigating this compound in glioblastoma research.

Mechanism of Action and Preclinical Efficacy

This compound is a voltage-gated sodium channel modulator that has been found to reduce the viability of glioblastoma cells.[1][2][3] Its primary mechanism in this context involves the induction of cell cycle arrest, primarily in the S phase, and subsequent apoptosis.[3] Phosphoproteomic analyses have indicated that this compound may exert its effects by impacting DNA damage response (DDR) pathways.[3][4] This observation has led to the successful exploration of combination therapies with DDR inhibitors.

Synergistic Activity with DNA Damage Response (DDR) Inhibitors

The combination of this compound with DDR inhibitors has shown significant promise. Specifically, synergistic effects have been observed with:

-

Prexasertib (CHK1 Inhibitor): The combination of this compound and prexasertib has demonstrated superior efficacy in reducing glioblastoma growth both in vitro and in vivo.[3]

-

Niraparib (PARP Inhibitor): this compound also acts synergistically with niraparib, a clinically approved PARP inhibitor, to enhance anti-tumor activity.[3]

This synergistic relationship suggests that this compound may sensitize glioblastoma cells to the cytotoxic effects of DDR inhibitors, representing a novel therapeutic strategy.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in glioblastoma models.

Table 1: In Vivo Efficacy of this compound in Combination with DDR Inhibitors in Orthotopic Glioblastoma Xenograft Models

| Xenograft Model | Treatment Group | Median Survival (days) | Extension in Median Survival vs. Control (days) | Statistical Significance (p-value) |

| GBM6 | Control | 30 | - | < 0.0001 |

| This compound alone | 32 | 2 | < 0.0001 | |

| Prexasertib alone | - | - | - | |

| This compound + Prexasertib | 50 | 20 | < 0.0001 | |

| Niraparib alone | 36 | 6 | < 0.0001 | |

| This compound + Niraparib | 47 | 17 | < 0.0001 | |

| WK1 | Control | 62 | - | < 0.0001 |

| This compound alone | 65.6 | 3.6 | < 0.0001 | |

| Prexasertib alone | 64 | 2 | < 0.0001 | |

| This compound + Prexasertib | 83 | 21 | < 0.0001 |

Data extracted from studies on patient-derived xenograft models.[3][5]

Table 2: In Vitro Effects of this compound on Glioblastoma Cell Lines

| Cell Line | Treatment | Observation |

| GBM6 | 10 µM this compound | Significant increase in cells arrested in the S phase of the cell cycle.[3] |

| GBM6 | 10 µM this compound (7 days) | Significant increase in apoptosis.[3] |

| GBM39 | 10 µM this compound (7 days) | Significant increase in apoptosis.[3] |

| SB2 | 10 µM this compound (7 days) | No significant increase in apoptosis.[3] |

| WK1 | 10 µM this compound (7 days) | Significant increase in apoptosis.[5] |

Signaling Pathways

The synergistic effect of this compound with DDR inhibitors points to a complex interplay of signaling pathways. The following diagrams illustrate the proposed mechanism of action.

Caption: Proposed mechanism of action for this compound in glioblastoma cells.

Caption: Synergistic effect of this compound and DDR inhibitors on glioblastoma cells.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in glioblastoma research.

Cell Viability Assay

This protocol is to determine the effect of this compound on the viability of glioblastoma cells.

Caption: Workflow for a typical cell viability assay.

Materials:

-

Patient-derived or established glioblastoma cell lines

-

96-well clear bottom white plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multimode plate reader

Procedure:

-

Seed glioblastoma cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plates for 72 hours.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add 100 µL of the cell viability reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on the cell cycle distribution of glioblastoma cells.

Materials:

-

Glioblastoma cells

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed glioblastoma cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 24-72 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the pellet.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Flow Cytometry

This protocol is to quantify apoptosis in glioblastoma cells treated with this compound.

Materials:

-

Glioblastoma cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed and treat glioblastoma cells as described in the cell cycle analysis protocol.

-

Harvest both adherent and floating cells and collect by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

In Vivo Intracranial Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model to evaluate the in vivo efficacy of this compound.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Making sure you're not a bot! [nanion.de]

- 3. Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: The Role of the Voltage-Gated Sodium Channel Modulator DPI 201-106 in Inducing Cancer Cell Apoptosis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Glioblastoma (GBM) remains one of the most challenging cancers to treat, with limited therapeutic advancements over the past three decades.[1][2] A promising area of research involves repurposing existing drugs that target fundamental cellular processes, such as ion channel activity.[1][3][4] This technical guide details the role of DPI 201-106, a voltage-gated sodium channel (VGSC) modulator, in inducing apoptosis in cancer cells, particularly glioblastoma. We present evidence demonstrating its mechanism of action, which involves the induction of cell cycle arrest and the potentiation of DNA Damage Response (DDR) pathways.[1][3] Furthermore, this paper summarizes quantitative data on its efficacy, both as a monotherapy and in synergistic combination with DDR inhibitors, and provides detailed experimental protocols for key assays.

Introduction: Targeting Ion Channels in Oncology

Ion channels, critical for maintaining cellular homeostasis and signaling, are increasingly implicated in tumorigenesis, including processes like proliferation and migration.[1][5] This makes them attractive targets for cancer therapy. This compound is a known voltage-gated sodium channel modulator historically investigated for its positive inotropic effects in cardiac conditions.[6] Recent exploratory studies have unveiled its potent anti-cancer properties, revealing its ability to reduce glioblastoma cell viability by inducing programmed cell death, or apoptosis.[2][3]

Mechanism of Action: From Sodium Channel Modulation to Apoptosis

This compound exerts its primary anti-cancer effects by inducing cell cycle arrest and subsequent apoptosis.[1][3] In multiple patient-derived glioblastoma cell lines, treatment with this compound leads to a significant halt in cell cycle progression, particularly an arrest in the S phase, which is the DNA synthesis phase.[3][7] This S-phase arrest suggests the induction of replication stress or DNA damage.

Phosphoproteomic analyses have indicated that this compound significantly impacts DNA Damage Response (DDR) pathways.[1][3][4] The proposed mechanism is that modulation of voltage-gated sodium channels disrupts intracellular ionic homeostasis, which in turn may lead to mitochondrial dysfunction and replication stress, thereby activating the DDR signaling cascade as a compensatory survival mechanism.

Caption: Proposed mechanism of this compound-induced apoptosis.

Quantitative Analysis of Apoptotic Induction

Studies have quantified the apoptotic effect of this compound across various patient-derived glioblastoma cell lines. As a single agent, its efficacy becomes most apparent after prolonged exposure. The combination with DDR inhibitors, however, demonstrates a potent synergistic effect, significantly increasing the percentage of apoptotic cells compared to either agent alone.

Table 1: Apoptotic Activity of this compound in Glioblastoma Cell Lines

| Cell Line | Treatment (10 µM) | Duration | Apoptosis (% of Cells) | Citation |

|---|---|---|---|---|

| GBM6 | This compound | 7 Days | > 40% | [3] |

| GBM6 | This compound | 7 Days | Significant Increase | [3][7] |

| GBM39 | This compound | 7 Days | Significant Increase | [3][8] |

| SB2 | This compound | 7 Days | No Significant Increase | [3][8] |

| WK1 | This compound | 7 Days | Significant Increase | [9] |

| GBM6 | This compound + Prexasertib (B560075) (30 nM) | 7 Days | Significant Synergistic Increase | [3][7] |

| WK1 | this compound + Prexasertib | 7 Days | Significant Synergistic Increase |[9] |

Synergistic Lethality with DNA Damage Response Inhibitors

The finding that this compound activates DDR pathways provides a clear rationale for combination therapy.[3] By inducing a state of replication stress, this compound makes cancer cells highly dependent on DDR pathways, particularly the CHK1 kinase, for survival and cell cycle arrest. Inhibiting this compensatory pathway with a drug like the CHK1 inhibitor prexasertib or the PARP inhibitor niraparib (B1663559) leads to synthetic lethality, where the combination of the two drugs is significantly more effective at killing cancer cells than the sum of their individual effects.[1][2][3] This combination has been shown to significantly improve survival in intracranial xenograft mouse models of glioblastoma.[1][3]

Caption: Synergistic lethality of this compound and DDR inhibitors.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for validating these findings. Below are the core methodologies used to assess the apoptotic effects of this compound.

5.1 Cell Viability Assay (ViaLight™ Assay) This assay determines the number of viable cells based on the quantification of ATP, which is present in all metabolically active cells.

-

Cell Seeding: Plate patient-derived glioblastoma cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with this compound at various concentrations (e.g., 10 µM), a vehicle control (DMSO), and/or combination drugs for the desired duration (e.g., 3 to 7 days).

-

Lysis & Reagent Addition: Following incubation, add cell lysis reagent to release ATP. Subsequently, add the ATP-monitoring reagent (containing luciferase and luciferin).

-

Measurement: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ATP and thus to the number of viable cells.

5.2 Apoptosis Analysis via Flow Cytometry This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

-

Cell Preparation: Treat cells as described above. After treatment, harvest both adherent and floating cells.

-

Staining: Wash cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[7]

-

Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane, a marker of early apoptosis.

-

Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.

-

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., BD LSRFortessa™ X-20).[7] Collect a minimum of 10,000 events per sample.

-

Data Analysis: Analyze the data using software like FlowJo™. Quadrant analysis will differentiate cell populations:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

-

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Conclusion and Future Directions

This compound represents a promising candidate for drug repurposing in oncology. Its ability to induce S-phase arrest and apoptosis in glioblastoma cells, particularly through the potentiation of the DNA damage response, highlights a clear mechanism of action. The synergistic lethality observed when combined with DDR inhibitors like prexasertib and niraparib presents a compelling therapeutic strategy.[1][2][3] Given that this compound has been previously tested in humans for other indications, these preclinical findings could pave the way for rapid translation into clinical trials for treating aggressive cancers like glioblastoma.[1][3] Further research should focus on elucidating the precise molecular link between sodium channel modulation and the induction of DNA damage, as well as exploring its efficacy in other cancer types.

References

- 1. Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium channel inhibitor DPI-201-106 shows promise in brain cancer - Nanion Technologies [nanion.de]

- 3. Ion channel modulator DPI-201-106 significantly enhances antitumor activity of DNA damage response inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The positive inotropic agent DPI-201106 selectively reverses ABCB1-mediated multidrug resistance in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

Stereoselectivity of DPI 201-106 Enantiomers: A Technical Guide

An In-depth Examination of the Differential Pharmacological Effects of (S)- and (R)-DPI 201-106 on Cardiac Ion Channels

This technical guide provides a comprehensive overview of the stereoselective pharmacology of DPI 201-106, a cardiotonic agent known for its distinct effects on cardiac muscle contraction and electrical activity. The differential actions of its two enantiomers, (S)-DPI 201-106 and (R)-DPI 201-106, are critical for understanding its therapeutic potential and toxicological profile. This document is intended for researchers, scientists, and drug development professionals in the fields of cardiology, pharmacology, and medicinal chemistry.

Core Mechanism of Action: A Tale of Two Enantiomers

This compound is a racemic mixture that modulates voltage-gated sodium channels (VGSCs) in cardiac myocytes.[1][2] Its pharmacological activity is highly stereoselective, with the two enantiomers exhibiting nearly opposite effects on sodium channel function.[3][4] The (S)-enantiomer is primarily responsible for the positive inotropic (contractility-enhancing) effects, while the (R)-enantiomer displays antagonist-like properties.[3][4][5]

The (S)-enantiomer of this compound acts as a sodium channel agonist. It slows the inactivation of the sodium channel, leading to a prolonged inward sodium current during the action potential.[3][4][6] This sustained sodium influx indirectly increases intracellular calcium concentration via the sodium-calcium exchanger, thereby enhancing myocardial contractility.[7][8] This mechanism is responsible for the cardiotonic properties of the racemic mixture.[5]

Conversely, the (R)-enantiomer of this compound acts as a sodium channel antagonist. It reduces the peak inward sodium current and can block the channel, counteracting the effects of the (S)-enantiomer.[3][4][6] This blocking action can lead to negative inotropic effects and potential cardiotoxicity.

Interestingly, the interaction of this compound and its enantiomers with cardiac calcium channels appears to be non-stereoselective . Both enantiomers, as well as the racemic mixture, inhibit the L-type calcium current with similar potency.[9][10]

Quantitative Analysis of Enantiomeric Effects

The following tables summarize the key quantitative data on the stereoselective effects of this compound enantiomers on various cardiovascular parameters.

| Parameter | (S)-DPI 201-106 | (R)-DPI 201-106 | Racemic this compound | Reference |

| Effect on Cardiac Sodium Channels | ||||

| Inactivation | Slows inactivation | Little effect on inactivation, but can block the channel | Slows inactivation, but effect is complex due to opposing actions of enantiomers | [6] |

| Peak Inward Sodium Current (INa) | Increases | Reduces | Complex effects | [3][4][6] |

| Hemodynamic Effects in Conscious Dogs | ||||

| Left Ventricular dP/dt | Increased | - | Increased | [5] |

| Cardiac Output | Increased | - | Increased | [5] |

| Stroke Volume | Increased | Decreased | Increased | [5] |

| Total Peripheral Resistance | Reduced | - | Reduced | [5] |

| Effect on Cardiac Calcium Channels (ICa) | ||||

| IC50 for ICa Inhibition (guinea-pig ventricular myocytes) | 1.1 µmol/l | 1.2 µmol/l | 1.1 µmol/l | [9] |

| In Vitro Electrophysiological Effects | ||||

| Action Potential Duration (APD70) in guinea-pig papillary muscles (at 3 µmol/l) | Prolonged | - | Prolonged up to 70% | [7] |

| Action Potential Duration (APD70) in rabbit atria (at 3 µmol/l) | Prolonged | - | Prolonged up to 120% | [7] |

Experimental Protocols

Whole-Cell Voltage-Clamp Recording in Single Ventricular Myocytes

This protocol is a synthesized representation of methodologies described in the cited literature for characterizing the effects of this compound enantiomers on cardiac sodium channels.[6]

1. Cell Preparation:

-

Isolate single ventricular myocytes from late-fetal rats or guinea pigs.

-

Culture the isolated myocytes for a short period to allow for recovery and attachment.

2. Electrophysiological Recording:

-

Use the whole-cell patch-clamp technique.

-

Perfuse the cells with an external solution containing a reduced sodium concentration (e.g., 70 mM) to isolate the sodium current.

-

Maintain the holding potential at a level that ensures the availability of sodium channels (e.g., -100 mV).

-

Apply depolarizing voltage pulses (e.g., to -30 mV for 50 ms) at a specific frequency (e.g., 0.2 Hz) to elicit sodium currents.

3. Drug Application:

-

Prepare stock solutions of racemic this compound and its (S) and (R) enantiomers in a suitable solvent (e.g., DMSO).

-

Dilute the stock solutions to the desired final concentrations in the external perfusion solution.

-

Apply the drug solutions to the cell using a microsuperfusion system to allow for rapid solution exchange.

4. Data Acquisition and Analysis:

-

Record the resulting sodium currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Analyze the effects of the compounds on the peak inward sodium current (INa) and the time course of current inactivation.

-

Compare the effects of the different enantiomers and the racemate across a range of concentrations.

Visualizing the Molecular Interactions and Experimental Workflow

The following diagrams illustrate the key concepts and processes described in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Cardiac and hemodynamic effects of S(-)- and (R(+)-DPI 201-106 and of racemic this compound in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction between this compound enantiomers at the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a novel cardioactive agent. Combination of cAMP-independent positive inotropic, negative chronotropic, action potential prolonging and coronary dilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the myocardial Ca(2+)-current (ICa) by the enantiomers of this compound and BDF 8784 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions of this compound, a novel cardiotonic agent, with cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: DPI 201-106 and its Interaction with DNA Damage Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPI 201-106, a voltage-gated sodium channel modulator, has emerged as a promising agent in oncology, demonstrating significant interactions with DNA Damage Response (DDR) pathways, particularly in glioblastoma. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cell cycle progression and apoptosis, and its synergistic relationship with key DDR inhibitors. Through a detailed examination of preclinical data, this document elucidates the potential of this compound as a component of novel combination therapies targeting cancers with vulnerabilities in their DNA repair mechanisms. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.

Introduction to this compound

This compound is a small molecule that functions as a modulator of voltage-gated sodium channels (VGSCs).[1] While initially investigated for its cardioactive properties, recent research has unveiled its potent anti-cancer activities, particularly in the context of glioblastoma.[1][2] Studies have shown that this compound can reduce glioblastoma cell viability by inducing cell cycle arrest and apoptosis.[1][3] A key finding, and the focus of this guide, is the evidence from phosphoproteomics studies indicating that this compound may impact DNA Damage Response (DDR) pathways, opening new avenues for combination therapies.[3][4]

Interaction with the DNA Damage Response (DDR) Pathway

The DDR is a complex network of signaling pathways that detects and responds to DNA damage, ensuring genomic integrity. Key kinases such as Ataxia Telangiectasia Mutated (ATM), and ATM and Rad3-related (ATR) are activated in response to DNA double-strand breaks and single-strand breaks or replication stress, respectively. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK2 and CHK1, leading to cell cycle arrest, DNA repair, or apoptosis.

Phosphoproteomics analysis of glioblastoma cells treated with this compound has indicated an impact on the DDR pathways.[3][4] This suggests that this compound may either directly induce a form of DNA damage or cellular stress that activates the DDR, or it may modulate the activity of key proteins within these pathways. The precise upstream mechanism linking sodium channel modulation to DDR activation is an area of ongoing investigation.

Synergistic Effects with DDR Inhibitors

The most compelling evidence for the interaction of this compound with the DDR comes from studies demonstrating its synergistic effects with inhibitors of key DDR proteins, namely CHK1 and PARP.

-

CHK1 Inhibition (Prexasertib): The combination of this compound with the CHK1 inhibitor prexasertib (B560075) has shown greater than additive anti-tumor activity in high-grade glioma cell lines.[3] This synergy is achieved by significantly increasing apoptosis.[3]

-

PARP Inhibition (Niraparib): Similarly, this compound exhibits synergistic anti-tumor activity when combined with the PARP inhibitor niraparib (B1663559).[3] This suggests that the impact of this compound on the DDR pathway is broad enough to be exploited by inhibiting different repair pathways.

This synergistic relationship suggests a multi-pronged attack on cancer cells. This compound appears to induce a state of cellular stress or damage that engages the DDR, while the DDR inhibitors prevent the cancer cells from effectively repairing this damage, leading to enhanced cell death.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in glioblastoma cell lines.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

| Cell Line | Type | IC50 (µM) |

| GBM6 | Primary | ~10 |

| GBM39 | Primary | ~10 |

| SB2 | Recurrent | ~10 |

Data extracted from studies on patient-derived glioblastoma cell lines.[3]

Table 2: Effect of this compound on Glioblastoma Cell Cycle Distribution

| Cell Line | Treatment (10 µM this compound) | % Cells in S Phase | P-value |

| GBM6 | 3 days | Significant Increase | < 0.0001 |

| GBM39 | 3 days | Variable Change | - |

| SB2 | 3 days | Variable Change | - |

Cell cycle analysis performed by flow cytometry after 3 days of treatment.[3]

Table 3: Induction of Apoptosis by this compound in Glioblastoma Cell Lines

| Cell Line | Treatment (10 µM this compound) | % Apoptotic Cells |

| GBM6 | 7 days | Significant Increase |

| GBM39 | 7 days | Significant Increase |

| SB2 | 7 days | No Significant Increase |

| WK1 | 7 days (in combination with prexasertib) | Significant Increase |

Apoptosis measured by Annexin V staining and flow cytometry.[3][5]

Table 4: In Vivo Efficacy of this compound in Combination with DDR Inhibitors in Glioblastoma Xenograft Models

| Xenograft Model | Treatment | Median Survival Extension vs. Monotherapy |

| GBM6 | This compound + Prexasertib | 20 days |

| WK1 | This compound + Prexasertib | 20 days |

Data from intracranial xenograft mouse models.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding:

-

For spheroid-forming cells (GBM6, GBM39), seed 5,000 cells per well in 96-well ultra-low attachment plates.

-

For adherent cells (SB2, WK1), seed 2,000 cells per well in standard 96-well plates.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Add the drug solutions to the cells and incubate for 7 days. Include a vehicle control (DMSO).

-

-

Viability Assessment:

-

Use a commercially available cell viability reagent (e.g., ViaLight Plus Kit).

-

Measure luminescence or absorbance according to the manufacturer's instructions using a plate reader.

-

-

Data Analysis:

-

Normalize the readings to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the drug concentration and fit a dose-response curve to calculate the IC50 value.

-

Cell Cycle Analysis

This protocol is used to assess the effect of this compound on cell cycle progression.

-

Cell Treatment:

-

Treat glioblastoma cells with 10 µM this compound or a vehicle control (DMSO) for 3 days.

-

-

Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.

-

Incubate on ice for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer, collecting a minimum of 10,000 events per sample.

-

-

Data Analysis:

-

Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

-

Apoptosis Assay

This protocol is used to measure the induction of apoptosis by this compound.

-

Cell Treatment:

-

Treat glioblastoma cells with 10 µM this compound or a vehicle control (DMSO) for 3 and 7 days.

-

-

Staining:

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide) according to the manufacturer's protocol.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis:

-

Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.[3]

-

Western Blotting for Cell Cycle Regulators

This protocol is used to analyze the expression of key cell cycle regulatory proteins.

-

Cell Treatment and Lysis:

-

Treat glioblastoma cells with 10 µM this compound for 24, 48, and 72 hours.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies against cell cycle regulators (e.g., p21, p27).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Visualize the protein bands using a chemiluminescence detection system.[3]

-

Intracranial Xenograft Mouse Model

This protocol is for evaluating the in vivo efficacy of this compound in combination with DDR inhibitors.

-

Cell Implantation:

-

Intracranially implant patient-derived glioblastoma cells (e.g., GBM6, WK1) into the brains of immunocompromised mice.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth using bioluminescence imaging.

-